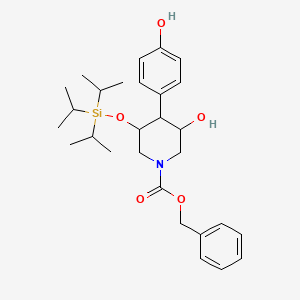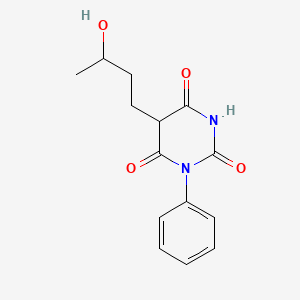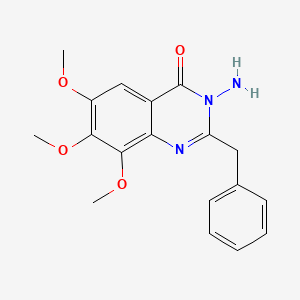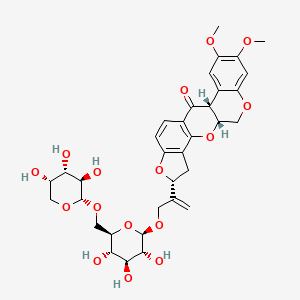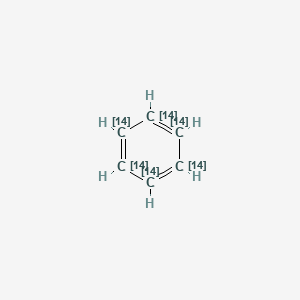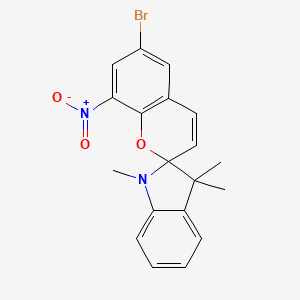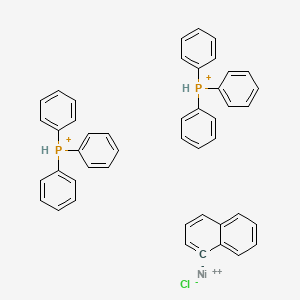
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride is an organometallic compound with the molecular formula C46H37ClNiP2. This compound is known for its unique structure, which includes a nickel center coordinated to a naphthalen-1-ide ligand and two triphenylphosphanium ligands, along with a chloride ion. It is commonly used in various chemical reactions and has applications in different fields such as catalysis and material science .
Méthodes De Préparation
The synthesis of 1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride typically involves the reaction of nickel(II) chloride with 1H-naphthalen-1-ide and triphenylphosphanium ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The compound is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The chloride ligand can be substituted with other ligands such as bromide or iodide.
Coupling Reactions: It is often used as a catalyst in coupling reactions, such as Suzuki-Miyaura and Heck reactions, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride involves the coordination of the nickel center to the naphthalen-1-ide and triphenylphosphanium ligands. This coordination creates a stable complex that can undergo various chemical transformations. The nickel center acts as a catalytic site, facilitating the activation of substrates and promoting the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the type of reaction and the substrates used .
Comparaison Avec Des Composés Similaires
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride can be compared with other similar organometallic compounds, such as:
Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II): Similar in structure but may have different reactivity and applications.
Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride: Higher oxidation state nickel complex with different chemical properties.
Bis(tricyclohexylphosphine)nickel(II) dichloride: Different phosphine ligands leading to variations in catalytic activity and stability.
These comparisons highlight the uniqueness of this compound in terms of its specific ligand environment and its resulting chemical behavior.
Propriétés
Formule moléculaire |
C46H39ClNiP2+2 |
|---|---|
Poids moléculaire |
747.9 g/mol |
Nom IUPAC |
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride |
InChI |
InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+2/p+1 |
Clé InChI |
OQTKZOVRPFQUDT-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.[Cl-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
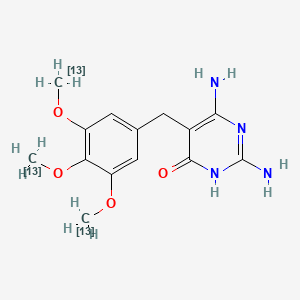
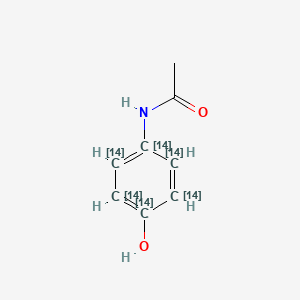
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
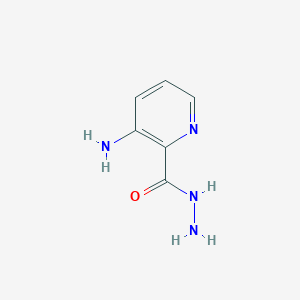

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)

